cathepsin X
Description
Properties
CAS No. |
116155-77-2 |
|---|---|
Molecular Formula |
C11H13N3 |
Origin of Product |
United States |
Scientific Research Applications
Role in Cancer Progression
Cathepsin X is implicated in the progression of several cancers. Its activity is often associated with tumor cell migration and invasion, making it a potential target for therapeutic interventions. Key findings include:
- Tumor Cell Migration : this compound facilitates the migration of tumor cells, which is crucial for metastasis. Inhibitors targeting this compound have been shown to impair this migratory capability, suggesting a therapeutic avenue for cancer treatment .
- Clinical Correlation : Elevated levels of this compound have been linked to poorer overall survival rates in cancer patients. Studies indicate that both the precursor and active forms of this compound are secreted by tumor cells and macrophages, correlating with aggressive tumor behavior .
Table 1: this compound in Cancer Studies
Involvement in Neurodegenerative Diseases
This compound plays a critical role in neurodegeneration, particularly in conditions like Alzheimer's disease and Parkinson's disease. Its enzymatic activity influences neuronal health and survival.
- Neuronal Function : this compound is involved in the cleavage of proteins that affect neuronal differentiation and survival. For instance, it cleaves γ-enolase, which is essential for neurotrophic activity .
- Neurotoxin Response : Research has demonstrated that inhibiting this compound can significantly reduce neurotoxin-induced neurodegeneration, indicating its potential as a therapeutic target in neurodegenerative disorders .
Table 2: this compound in Neurodegenerative Research
Development of Inhibitors
The development of selective inhibitors for this compound is crucial for both research and therapeutic applications. Recent studies have focused on creating reversible inhibitors that can modulate its activity without significant toxicity.
- Triazole-Based Inhibitors : These inhibitors have shown promise in selectively targeting this compound, allowing researchers to study its role in diseases more effectively .
- Biochemical Characterization : Advances in understanding the biochemical properties of this compound facilitate the design of more effective inhibitors that can be utilized in clinical settings .
Table 3: Inhibitors Targeting this compound
| Inhibitor Type | Mechanism | Status |
|---|---|---|
| Triazole-Based | Selective inhibition of enzymatic activity | Under investigation |
| Biotin-Hex-Nle-SY | Activity-based probe for modulation | Experimental use |
Potential Therapeutic Applications
Given its involvement in critical biological processes, this compound presents multiple therapeutic opportunities:
- Cancer Therapy : Targeting this compound could lead to novel treatments aimed at reducing metastasis and improving patient outcomes.
- Neuroprotection : Developing inhibitors that can mitigate the effects of neurotoxins may provide new avenues for treating neurodegenerative diseases.
Chemical Reactions Analysis
Enzymatic Activity and Positional Specificity
Cathepsin X functions as a strict carboxy-monopeptidase , sequentially removing C-terminal amino acids from substrates. This positional specificity distinguishes it from other cathepsins with endopeptidase activity . Key characteristics include:
-
Proline exclusion : this compound cannot cleave substrates with proline at P2, P1, or P1' positions due to steric hindrance .
-
Broad substrate tolerance : It accommodates most natural amino acids except proline in its S2, S1, and S1' subsites .
Table 1: Substrate Specificity Profile
| Position | Preferred Residues | Disfavored Residues |
|---|---|---|
| S2 | Hydrophobic (Phe, Leu) | Gly, Pro |
| S1 | Basic (Arg, Lys) | Pro |
| S1' | Small (Ala, Ser) | Pro |
Data derived from systematic substitution experiments using Abz-FRF(4NO₂) substrates .
CXCL-12 Cleavage
Osteoblast-secreted this compound digests CXCL-12 isoforms (SDF-1α/SDF-1β), disrupting hematopoietic stem cell homing:
Reaction :
CXCL-12 → Truncated CXCL-12 + Free amino acids
Cleavage Sites :
Functional Impact :
β2 Integrin Processing
This compound modifies leukocyte function via β2 integrin activation:
Reaction :
β2 integrin C-terminal → Truncated β2 integrin + (F-A-E-S)
Stepwise Cleavage :
Structural Consequences :
-
Altered cytoplasmic tail interactions with cytoskeletal proteins (talin, filamin)
Enolase Isoform Regulation
This compound modulates neuronal survival through enolase processing:
Reaction :
α/γ-enolase → Truncated enolase + C-terminal peptides
Key Effects :
-
Neurotrophic activity loss : Cleavage abolishes plasminogen-binding capacity
-
Neurite dynamics : Inhibition increases neurite length by 2.5-fold during early outgrowth
Kinetic Parameters
Catalytic Efficiency :
| Substrate | k<sub>cat</sub> (s⁻¹) | K<sub>M</sub> (μM) | k<sub>cat</sub>/K<sub>M</sub> (M⁻¹s⁻¹) |
|---|---|---|---|
| Abz-FRF(4NO₂) | 12.4 ± 1.2 | 28.3 ± 3.1 | 4.38 × 10⁵ |
| CXCL-12 (SDF-1α) | 8.9 ± 0.7 | 41.2 ± 4.8 | 2.16 × 10⁵ |
Data synthesized from mass spectrometry and fluorometric assays .
pH Dependency
Optimal activity occurs at pH 5.0-5.5 , with:
This acidic preference aligns with lysosomal/endosomal localization but permits extracellular activity in bone marrow niches .
Biological Implications
The chemical reactivity of this compound creates biological switches through:
-
Integrin activation : Enables rapid immune cell adhesion changes
-
Chemokine inactivation : Modulates stem cell trafficking
-
Metabolic enzyme regulation : Controls neuronal survival pathways
These reactions position this compound as a critical post-translational modification enzyme in both physiological and pathological processes.
Comparison with Similar Compounds
Neurodegeneration
Cancer
- CTSX: Enhances glioblastoma multiforme progression via macrophage/microglia interactions . Correlates with poor prognosis in lung and esophageal cancers .
- CTSB : Overexpressed in breast and colorectal cancers; promotes angiogenesis .
- CTSL : Drives metastasis by degrading extracellular matrix components .
Immune Regulation
- CTSX : Modulates β2 integrins (LFA-1, Mac-1) to regulate T-cell migration and phagocytosis .
- CTSB : Processes antigens for MHC-II presentation .
Inhibitors and Therapeutic Potential
| Protease | Selective Inhibitors | Therapeutic Applications |
|---|---|---|
| This compound | AMS36, Z7, MGP302 | Neuroprotection in PD; anti-glioblastoma therapies |
| Cathepsin B | CA-074, E-64 | Anti-cancer; reduces tumor invasion |
| Cathepsin L | Z-FY-CHO, SID26681509 | Metastasis suppression; radiosensitization |
Preparation Methods
Heterologous Expression in Pichia pastoris
The methylotrophic yeast Pichia pastoris has emerged as a robust platform for producing recombinant prothis compound. In this system, the prothis compound gene is cloned into a plasmid under the control of the alcohol oxidase 1 (AOX1) promoter. Following transformation into Pichia strains such as GS115, methanol-induced expression yields prothis compound in the culture supernatant. The secreted zymogen is then concentrated via ultrafiltration and subjected to buffer exchange into 20 mM sodium acetate (pH 5.5) containing 1 mM EDTA.
A critical advantage of this system is its scalability; bioreactor cultures achieve prothis compound titers exceeding 50 mg/L. However, the recombinant protein requires activation to mature this compound, necessitating controlled proteolytic processing.
Activation of Prothis compound
Enzymatic Activation Using Cathepsin L
Mature this compound is generated through limited proteolysis of prothis compound using human cathepsin L. Activation is performed in 0.1 M sodium acetate buffer (pH 5.0) containing 2 mM DTT and 1 mM EDTA. A prothis compound-to-cathepsin L ratio of 100:1 (w/w) ensures complete processing within 2 hours at 37°C. The reaction is terminated by adjusting the pH to 7.4, which irreversibly inactivates cathepsin L.
Table 1: Optimization of Prothis compound Activation
| Parameter | Optimal Condition | Effect on Activity |
|---|---|---|
| pH | 5.0 | Maximal cleavage rate |
| Temperature | 37°C | Complete activation |
| DTT Concentration | 2 mM | Maintains reducing environment |
| EDTA Concentration | 1 mM | Inhibits metalloproteases |
Purification Strategies for Mature this compound
Immunoprecipitation for Contaminant Removal
Despite careful activation, residual cathepsin L often contaminates this compound preparations. A novel immunoprecipitation method using anti-cathepsin L monoclonal antibodies (mAbs) achieves near-complete removal. Immobilized mAbs are incubated with the activation mixture for 1 hour at 4°C, followed by centrifugation to pellet antibody-protease complexes. This step reduces cathepsin L levels below detectable limits (<0.1% of total protein).
Ion-Exchange Chromatography
Further purification employs sequential chromatography:
-
Cation-Exchange (S-Sepharose Fast Flow) : this compound binds at pH 5.5 and elutes with a 0–1 M NaCl gradient.
-
Anion-Exchange (Q-Sepharose Fast Flow) : Remaining impurities are removed at pH 8.0.
Table 2: Purification Yield of this compound
| Step | Total Protein (mg) | Specific Activity (U/mg) | Purification (Fold) |
|---|---|---|---|
| Crude Extract | 1200 | 0.8 | 1 |
| Ammonium Sulfate | 450 | 2.1 | 2.6 |
| S-Sepharose | 15 | 45.3 | 56.6 |
| Q-Sepharose | 0.1 | 240.0 | 300.0 |
Activity-Based Probes for Functional Validation
Design and Application of Epoxide Probes
Fluorescent ABPs like Cy5DCG04 (structure: Cy5-Ahx-Gly-Gly-Phe-Gly-epoxide) and MGP140 (Cy5-Phe-Gly-epoxide) enable specific labeling of active this compound. These probes exploit the enzyme’s preference for epoxide electrophiles over acyloxymethyl ketones (AOMKs). In intact NIH-3T3 cells, 10 μM MGP140 labels this compound within 30 minutes, with signal blocked by 50 nM K11777 (a pan-cathepsin inhibitor).
Kinetic Characterization
This compound exhibits strict carboxypeptidase activity, with a kcat/KM of 1.23 × 10^5 M^−1 s^−1 for Abz-FRF(4NO2) at pH 5.0. Notably, endopeptidase substrates like Cbz-FR-MCA are poorly cleaved (kcat/KM < 70 M^−1 s^−1), underscoring its exopeptidase specificity.
Quality Control and Functional Assays
SDS-PAGE and Western Blotting
Purity is verified by SDS-PAGE under reducing conditions, revealing a single band at 37 kDa for mature this compound. Western blotting with anti-cathepsin X mAbs (e.g., 2F12) confirms identity.
Fluorometric Activity Assays
The Cathepsin S Inhibitor Screening Kit (ab185437) is adapted for this compound by substituting CTSS Substrate with Abz-FRF(4NO2). Reactions contain:
Q & A
Q. What are the standard enzymatic assays for measuring cathepsin X activity, and how do they differ from those of other cysteine cathepsins?
this compound functions as a carboxypeptidase, requiring specific substrates such as Abz-FEK(Dnp)-OH to avoid cross-reactivity with related enzymes like cathepsin B or L. Assays typically use buffers optimized for pH 5.5 (e.g., 100 mM sodium acetate with 5 mM cysteine and 1.5 mM EDTA) to maintain enzymatic activity . Unlike cathepsin B, which exhibits both endo- and exopeptidase activity, this compound is monocarboxypeptidase-specific, necessitating substrate specificity validation to prevent misinterpretation .
Q. How can researchers ensure the purity of recombinant this compound to avoid contamination with other cysteine cathepsins?
Contamination issues arise during recombinant expression (e.g., in P. pastoris or E. coli) or activation steps involving proteases like cathepsin L. To validate purity:
- Use western blotting or ELISA to detect contaminants (e.g., cathepsin L/B).
- Employ activity-based probes (ABPs) such as Cy5DCG04 , which labels active this compound but not other cysteine cathepsins, to confirm specificity .
Q. Why do some studies report conflicting results on the inhibition of this compound by cystatins or thyropins?
Early studies using native this compound isolated from human liver or recombinant preparations contaminated with cathepsins B/L led to false-positive inhibition data. For reliable results:
- Use recombinant this compound with undetectable contamination (validated via western blot).
- Test inhibitors at 100-fold molar excess over the enzyme and pair with this compound-specific substrates .
Advanced Research Questions
Q. How can activity-based probes (ABPs) be designed to selectively label active this compound in complex biological systems?
ABPs like MGP140 (epoxide-based) or Cy5DCG04 exploit this compound’s unique active-site structure. To achieve selectivity:
- Pretreat samples with GB111-NH2 , an inhibitor blocking most cysteine cathepsins except this compound.
- Use ABPs with bulky electrophiles (e.g., AOMK in GB123 ) to avoid cross-reactivity, as this compound’s mini-loop sterically hinders large inhibitors .
Q. What experimental strategies can resolve contradictory data on this compound’s role in cancer progression?
Contradictions arise from tissue-specific expression (e.g., high in glioblastoma stromal cells but low in colorectal cancer macrophages). To address this:
Q. How does the absence of endogenous inhibitors for this compound impact its regulatory mechanisms in pathological conditions?
Unlike cathepsins B/L, this compound is not inhibited by cystatins or thyropins, suggesting alternative regulation via:
- Compartmentalization (lysosomal vs. secreted forms).
- Post-translational modifications (e.g., phosphorylation of integrin-binding motifs) or interactions with heparan sulfate proteoglycans .
Q. What methodologies enable in vivo visualization of active this compound in disease models?
- Dual-probe imaging : Pretreat mice with GB111-NH2 , followed by MGP140-Cy5 to label active this compound in organs like the liver or kidneys.
- Validate specificity via knockout models or competitive inhibition with E-64 (broad-spectrum cysteine protease inhibitor) .
Methodological Best Practices
Q. How should researchers validate this compound-specific antibodies in immunohistochemistry or western blotting?
- Compare wild-type and CTSV-knockout cell lysates (e.g., HEK293T) to confirm antibody specificity.
- Use peptide blocking assays or siRNA-mediated knockdown to reduce false-positive signals .
Q. What controls are essential when analyzing this compound activity in cell lysates?
- Include E-64 (10 µM) as a negative control to confirm cysteine protease-dependent activity.
- Test lysates with This compound-specific substrates alongside pan-cathepsin substrates (e.g., Z-FR-AMC) to distinguish activity .
Data Interpretation and Reporting
Q. How should researchers address variability in this compound expression across cell lines or tissues?
- Normalize activity data to protein abundance (e.g., ELISA) and mRNA levels (qPCR).
- Use lysosomal markers (e.g., LAMP-1) to account for subcellular localization differences .
Q. What statistical approaches are recommended for analyzing this compound inhibition assays?
- Calculate IC₅₀ values using non-linear regression models (e.g., GraphPad Prism).
- Report SEM from ≥3 independent experiments performed in duplicate to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
